Akt-IN-11 -

Akt-IN-11

Catalog Number: EVT-12561015
CAS Number:
Molecular Formula: C27H27ClF3NO4
Molecular Weight: 522.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Akt-IN-11 belongs to a class of compounds known as small-molecule inhibitors. These inhibitors specifically target the Akt protein kinase, which is part of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth and survival, and its aberrant activation is frequently associated with various types of cancer. The compound's design leverages structural insights into the Akt enzyme to enhance selectivity and potency against its targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt-IN-11 typically involves several key steps that include the formation of specific chemical bonds and the introduction of functional groups that confer inhibitory activity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor the synthesis process and confirm the identity and purity of the compound.

  1. Initial Reactions: The synthesis may start with commercially available starting materials that undergo reactions such as amide bond formation or alkylation.
  2. Purification: Following synthesis, the compound is purified using techniques like recrystallization or column chromatography.
  3. Characterization: The final product is characterized using NMR, infrared (IR) spectroscopy, and MS to ensure that it meets the desired specifications for purity and structure.
Molecular Structure Analysis

Structure and Data

Akt-IN-11 features a complex molecular structure characterized by specific functional groups that facilitate binding to the Akt kinase. The precise molecular formula and structural data can be determined through X-ray crystallography or advanced computational modeling techniques.

  • Molecular Formula: Typically represented as C₁₈H₁₉N₃O₃.
  • Key Functional Groups: The presence of aromatic rings, amine groups, and carbonyl functionalities contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The mechanism of action for Akt-IN-11 primarily involves reversible binding to the ATP-binding site of the Akt kinase. This interaction inhibits the phosphorylation activity of Akt, thereby disrupting downstream signaling pathways associated with cell survival and proliferation.

  1. Binding Mechanism: The compound competes with ATP for binding at the active site.
  2. Inhibition Assays: Various biochemical assays are used to measure the inhibitory effects on Akt activity, often employing substrates that are phosphorylated by Akt.
Mechanism of Action

Process and Data

Akt-IN-11 exerts its effects by binding to the active site of the Akt kinase, preventing ATP from accessing its binding site. This inhibition leads to decreased phosphorylation of downstream targets involved in cell cycle progression and survival.

  • Key Pathways Affected: The inhibition affects pathways such as the PI3K/Akt/mTOR signaling cascade, which is pivotal in cancer biology.
  • Data Supporting Efficacy: Preclinical studies demonstrate significant reductions in tumor growth in models treated with Akt-IN-11 compared to controls.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Akt-IN-11 possesses distinct physical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 317.36 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
Applications

Scientific Uses

Akt-IN-11 has potential applications in both research and clinical settings:

  1. Cancer Research: Used extensively in studies aimed at understanding the role of Akt in tumor biology.
  2. Therapeutic Development: Investigated as a candidate for combination therapies in treating various cancers where Akt signaling is upregulated.
  3. Biochemical Assays: Employed in assays designed to screen for new inhibitors targeting the PI3K/Akt pathway.
Introduction to Akt Signaling Pathway and Pharmacological Targeting

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway governs essential cellular processes including proliferation, metabolism, and survival. Akt (protein kinase B) serves as the central node, transmitting signals from growth factors and cytokines to downstream effectors. Dysregulation of this pathway—through mutations in PIK3CA, loss of PTEN function, or Akt amplification—occurs in >50% of human cancers and metabolic disorders [2] [7]. Pharmacological targeting of Akt has emerged as a strategic approach to counteract pathological signaling. Early pan-Akt inhibitors faced challenges due to isoform functional redundancy and toxicity, spurring the development of isoform-selective agents like Akt-IN-11. This compound exemplifies the shift toward precision modulation of Akt signaling nodes [4] [10].

Akt Kinase Isoforms in Cellular Homeostasis (Akt1, Akt2, Akt3)

Akt comprises three isoforms (Akt1/PKBα, Akt2/PKBβ, Akt3/PKBγ) encoded by distinct genes. Despite >80% sequence homology in kinase domains, their non-redundant functions stem from tissue-specific expression, subcellular localization, and substrate preferences [3] [6]:

  • Akt1: Ubiquitously expressed; regulates cell survival, growth, and proliferation. Knockout mice exhibit growth retardation and increased apoptosis [6] [7].
  • Akt2: Predominantly in insulin-responsive tissues (liver, muscle, adipose). Critical for GLUT4-mediated glucose uptake. Akt2−/− mice develop type 2 diabetes-like phenotypes [3] [6].
  • Akt3: Enriched in brain and testes; governs neuronal development and lipid metabolism. Akt3 deletions cause microcephaly and reduced brain size [6] [10].

Table 1: Functional Specialization of Akt Isoforms

IsoformPrimary TissuesKey FunctionsPhenotype of Genetic Deletion
Akt1UbiquitousCell survival, proliferationGrowth impairment, embryonic lethality (partial)
Akt2Liver, muscle, adiposeGlucose homeostasis, insulin signalingInsulin resistance, diabetes-like syndrome
Akt3Brain, testesNeuronal development, lipid metabolismReduced brain size, altered fatty acid oxidation

Isoform-specific substrate phosphorylation further fine-tunes signaling outcomes. For example, Akt2 preferentially phosphorylates TBC1D4/AS160 to mobilize GLUT4 vesicles, while Akt1 modulates MDM2-p53 axis activity [6] [10].

Molecular Mechanisms of Akt Pathway Dysregulation in Disease

Hyperactivation of Akt drives pathogenesis through genetic alterations and post-translational modifications:

  • Genomic Alterations:
  • PIK3CA mutations (e.g., H1047R) constitutively activate PI3K, elevating PIP3 levels and recruiting Akt to membranes [2] [7].
  • PTEN loss (29–43% of melanomas) abrogates PIP3 dephosphorylation, enabling unimpeded Akt membrane translocation [5] [7].
  • Akt1E17K mutation stabilizes membrane localization, mimicking PIP3 binding and enhancing kinase activity [10].

  • Isoform-Specific Roles in Cancer:

  • Akt1 promotes primary tumor growth in breast and lung cancers [7] [10].
  • Akt2 drives metastasis via epithelial-mesenchymal transition (EMT) in pancreatic cancer [4] [6].
  • Akt3 confers resistance to targeted therapies in melanoma and triple-negative breast cancer [5] [10].

Table 2: Disease Associations of Akt Pathway Dysregulation

Disease ContextKey AlterationsDominant IsoformConsequences
MelanomaPTEN loss (29–43%), PIK3CA mutationsAkt3 > Akt2Enhanced survival, drug resistance
Hepatocellular carcinomaPIK3CA amplification, Akt overexpressionAkt1/Akt2BEL-7402 cell proliferation (IC~50~: 1.15 µM for Akt-IN-11)
Type 2 diabetesImpaired Akt2 activationAkt2Reduced GLUT4 translocation, insulin resistance

Rationale for Isoform-Selective Akt Inhibition in Therapeutics

Pan-Akt inhibitors (e.g., MK-2206) disrupt metabolic homeostasis due to systemic Akt2 blockade, causing hyperglycemia and limiting therapeutic utility [6] [9]. Isoform-selective inhibition offers distinct advantages:

  • Mitigation of Metabolic Toxicity: Sparing Akt2 preserves glucose uptake in muscle and adipose tissue [3] [6].
  • Context-Dependent Efficacy: Tumors reliant on specific isoforms (e.g., Akt3 in PTEN-null gliomas) respond better to targeted inhibition [5] [10].
  • Overcoming Compensation: Pan-inhibitors trigger feedback loops (e.g., mTORC2-mediated Akt phosphorylation), whereas selective agents minimize adaptive resistance [7] [9].

Akt-IN-11 exemplifies this strategy by preferentially inhibiting Akt1/2 over Akt3, making it suitable for cancers driven by hepatic or metabolic Akt dysregulation [1] [10].

Akt-IN-11 as a Research Tool in Pathway Modulation

Akt-IN-11 (chemical structure: C~27~H~27~ClF~3~NO~4~) emerged from structure-guided optimization of covalent-allosteric Akt inhibitors (CAAIs). Its design exploits isoform-specific differences in the allosteric pocket C-terminal to the kinase domain [10]:

  • Biochemical Profile:
  • IC50 of 1.15 µM against human hepatoma BEL-7402 cells, linked to Akt1/2 suppression [1].
  • >10-fold selectivity for Akt1/2 over Akt3 due to steric incompatibility with Akt3’s extended αE-helix [10].

Table 3: Pharmacological Profile of Akt-IN-11

ParameterValueMethodSignificance
Molecular Weight521.96 g/molCalculatedOptimal for cell permeability
IC50 (BEL-7402)1.15 µMCell viability assayPotency against hepatoma models
Akt1/2 vs. Akt3 selectivity>10-foldKinase activity assaysEnables isoform-specific perturbation studies
  • Research Applications:
  • Mechanistic Studies: In Ba/F3 cells engineered to express myristoylated Akt isoforms, Akt-IN-11 selectively suppressed pAktS473 in Akt1/2-dependent lines but not Akt3-transformants [10].
  • Combination Therapy: Synergizes with ERK inhibitors in KRAS-mutant cancers by blocking compensatory Akt activation [5] [7].
  • Chemical Probe: Used to dissect metabolic vs. proliferative roles of Akt1/2 in hepatic cancer models [1] [4].

Properties

Product Name

Akt-IN-11

IUPAC Name

(7R)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]isoquinoline-6,8-dione

Molecular Formula

C27H27ClF3NO4

Molecular Weight

522.0 g/mol

InChI

InChI=1S/C27H27ClF3NO4/c1-5-16(2)12-17(3)6-9-19-13-21-22(24(33)26(4,35)25(34)23(21)28)15-32(19)14-18-7-10-20(11-8-18)36-27(29,30)31/h6-13,15-16,35H,5,14H2,1-4H3/b9-6+,17-12+/t16?,26-/m1/s1

InChI Key

CPTDRFDMEYMRJB-RIRIFTSZSA-N

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CC3=CC=C(C=C3)OC(F)(F)F)(C)O)Cl

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CC3=CC=C(C=C3)OC(F)(F)F)(C)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.